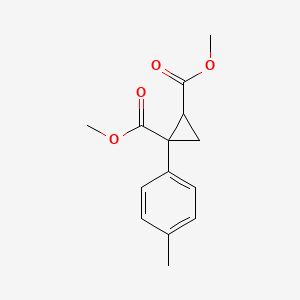
Dimethyl 1-(p-tolyl)cyclopropane-1,2-dicarboxylate
Übersicht
Beschreibung
Dimethyl 1-(p-tolyl)cyclopropane-1,2-dicarboxylate is a chemical compound. It is a type of donor-acceptor cyclopropane . The Lewis acid-activated reactions of donor-acceptor cyclopropanes with nitriles are the basis of a convenient method for the synthesis of Δ 1 -pyrrolines and pyrroles .
Synthesis Analysis
The synthesis of enantiomerically pure cyclopropane (S)-1 includes the hydrolysis of the racemic diester (rac)-1 to the 2-(p-tolyl)cyclopropane-1,1-dicarboxylic acid, its conversion to (S)-1-phenylethylamine salt as two diastereomers and recrystallization . A shorter hydrolysis time for the compound (rac)-1 and two successive crystallizations of the salt allowed us to avoid lactonization and gave the diester (S)-1 with ee >98% .Chemical Reactions Analysis
The Lewis acid-activated reactions of donor-acceptor cyclopropanes with nitriles are the basis of a convenient method for the synthesis of Δ 1 -pyrrolines and pyrroles . Depending on the type of substrate and the reaction conditions, either reversal or retention of the configuration of the cyclopropane carbon atom bearing donor substituent and taking part in the interaction with the nitrile nitrogen atom is observed .Wirkmechanismus
The reason for the racemization is the occurrence of the reaction via the achiral zwitterionic intermediate A, which is formed as the result of heterolysis of the C (1)–C (2) bond of the cyclopropane via coordination of the SnCl 4 at the ester groups . This proposal agrees with the previously obtained data for the reactions of donor-acceptor cyclopropanes of type 1, which are induced by SnCl 4 and other strongly activating Lewis acids in polar solvents .
Eigenschaften
IUPAC Name |
dimethyl 1-(4-methylphenyl)cyclopropane-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O4/c1-9-4-6-10(7-5-9)14(13(16)18-3)8-11(14)12(15)17-2/h4-7,11H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOKDELUPEGODJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CC2C(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30507956 | |
| Record name | Dimethyl 1-(4-methylphenyl)cyclopropane-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30507956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 1-(p-tolyl)cyclopropane-1,2-dicarboxylate | |
CAS RN |
345618-40-8 | |
| Record name | Dimethyl 1-(4-methylphenyl)cyclopropane-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30507956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(1,4-Diazepan-1-yl)benzo[d]isothiazole](/img/structure/B1601524.png)
![[4,4'-Bipyridin]-3-amine](/img/structure/B1601526.png)
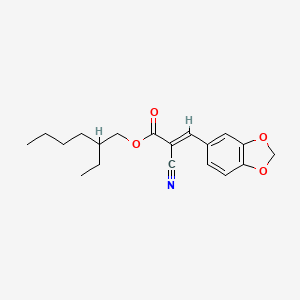

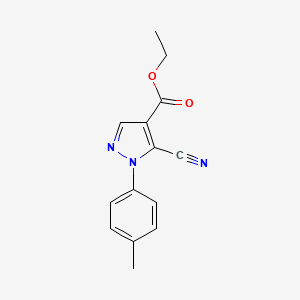
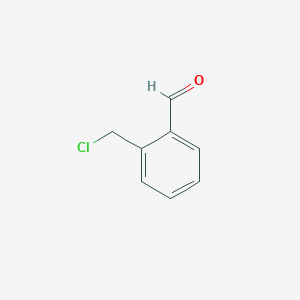

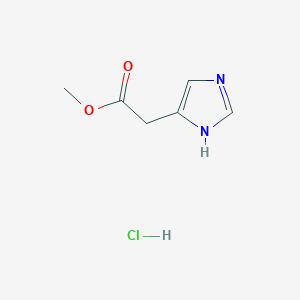


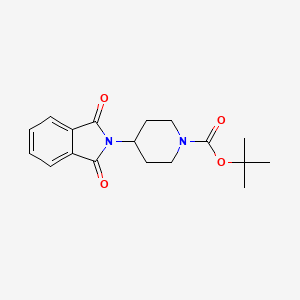

![Phosphine, diphenyl[(trimethylsilyl)methyl]-](/img/structure/B1601546.png)
